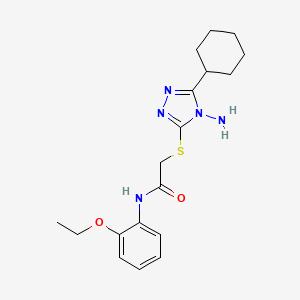![molecular formula C17H16FNO3 B2679396 {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-FLUOROBENZOATE CAS No. 1794851-18-5](/img/structure/B2679396.png)
{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-FLUOROBENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-FLUOROBENZOATE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a carbamoyl group linked to a methyl group, which is further connected to a 4-fluorobenzoate moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-FLUOROBENZOATE typically involves a multi-step process. One common synthetic route starts with the preparation of the intermediate compounds, such as 2-methylbenzylamine and 4-fluorobenzoic acid. These intermediates undergo a series of reactions, including acylation, carbamoylation, and esterification, to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production typically employs advanced techniques such as automated reactors, in-line monitoring, and purification systems to achieve consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-FLUOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Applications De Recherche Scientifique
{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-FLUOROBENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development and formulation.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-FLUOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-FLUOROBENZOATE include:
- 2-Methylbenzylcarbamate
- 4-Fluorobenzoic acid methyl ester
- N-(2-Methylphenyl)-N-methylcarbamate
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Propriétés
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-12-4-2-3-5-14(12)10-19-16(20)11-22-17(21)13-6-8-15(18)9-7-13/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZPXLBISZLADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-{[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl}benzoate](/img/structure/B2679314.png)

![N-[(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2679316.png)
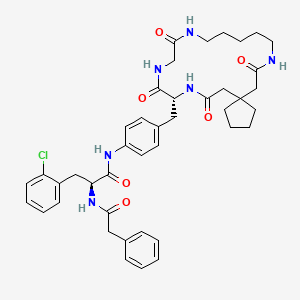
![2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2679319.png)
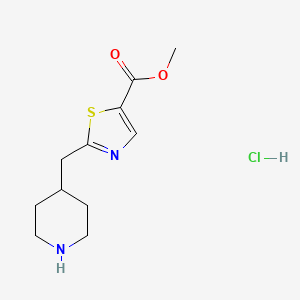
![2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride](/img/structure/B2679324.png)
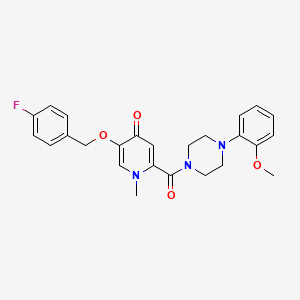

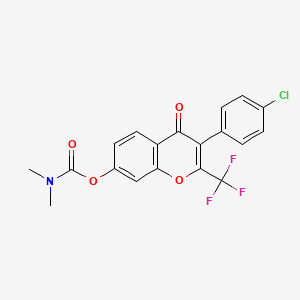
![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2679331.png)
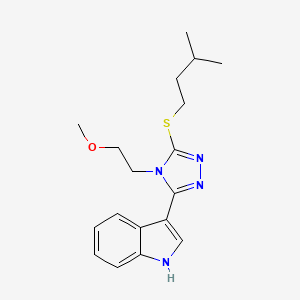
![N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide](/img/structure/B2679333.png)
